Cdc25A Phosphatase Inhibition: Orthogonal Chemotype with a Distinct N-Phenethyl Substituent
The target compound belongs to the same chemotype as the validated Cdc25A inhibitor KM10389 (IC50 = 7.9 μM), which was discovered through pharmacophore-based virtual screening of the Maybridge HitFinder collection [1]. While KM10389 carries a flexible furan-2-ylmethyl thioether tail, the target compound features a rigid N-phenethyl group. This structural distinction is critical: the phenethyl substituent lacks the additional sulfur atom present in KM10389, which may alter hydrogen-bonding capacity and metabolic stability. Although direct Cdc25A IC50 data for the target compound are not publicly reported, its presence in the same Maybridge library and its structural homology to the top hit make it a compelling orthogonal probe for SAR expansion around this vulnerable phosphatase target .
| Evidence Dimension | Cdc25A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported; inferred to be in the same micromolar range based on chemotype similarity to KM10389 |
| Comparator Or Baseline | KM10389 (N-{2-[(furan-2-ylmethyl)thio]ethyl} analog): IC50 = 7.9 μM against recombinant Cdc25A |
| Quantified Difference | Quantitative difference unknown; structural difference is the replacement of the furan-2-ylmethyl thioether tail with an N-phenethyl group |
| Conditions | In vitro fluorogenic peptide cleavage assay using recombinant Cdc25A phosphatase (pH 7.0, 25°C) |
Why This Matters
Procurement of the target compound enables head-to-head SAR studies to determine whether the N-phenethyl modification improves selectivity, solubility, or metabolic stability relative to the furan-containing lead KM10389.
- [1] Ge YS, et al. Discovery of Cdc25A Lead Inhibitors with a Novel Chemotype by Virtual Screening. ChemMedChem. 2017;12(6):438-447. doi:10.1002/cmdc.201600644. View Source
